(Z)-N'-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide
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Overview
Description
(Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and acetimidamide groups. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hydroxy Group: This step often involves hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Formation of the Acetimidamide Group: This can be done through amidation reactions using suitable amines and acylating agents.
Industrial Production Methods
Industrial production of (Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide typically involves optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, ketones, aldehydes, and amines .
Scientific Research Applications
(Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anticancer agent.
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (1-Methylpiperidin-4-yl)acetaldehyde
- 1-(1-Methyl-4-piperidinyl)piperazine
- (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl derivatives
Uniqueness
(Z)-N’-Hydroxy-2-(1-methylpiperidin-4-yl)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxy and acetimidamide groups provide unique reactivity and potential biological activities compared to other piperidine derivatives .
Properties
IUPAC Name |
N'-hydroxy-2-(1-methylpiperidin-4-yl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c1-11-4-2-7(3-5-11)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOVEEGYIBBXPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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